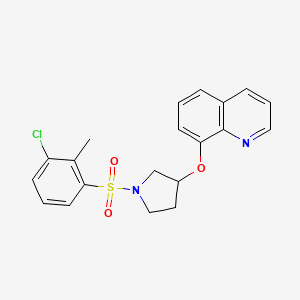

8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-14-17(21)7-3-9-19(14)27(24,25)23-12-10-16(13-23)26-18-8-2-5-15-6-4-11-22-20(15)18/h2-9,11,16H,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYHPWWUPUMAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinoline core, followed by the introduction of the pyrrolidine ring and the sulfonyl group. Key steps might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Pyrrolidine Ring: This step might involve the reaction of the quinoline derivative with a pyrrolidine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline core.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible development as a therapeutic agent due to its structural features.

Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group and the pyrrolidine ring could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural and functional differences between the target compound and related quinoline derivatives:

Research Findings and Gaps

- Structural Insights: The target’s combination of sulfonyl and pyrrolidinyloxy groups positions it as a hybrid between 8b (sulfonylated piperidine) and the hydrochloride salt (non-sulfonylated pyrrolidine). This balance may optimize both solubility and target engagement.

- Activity Data: No biological data are available for direct comparison. However, sulfonylated quinolines are frequently explored as kinase inhibitors or antimicrobial agents, suggesting plausible therapeutic avenues for the target compound.

- Synthetic Challenges : The steric bulk of the 3-chloro-2-methylphenyl group in the target may complicate sulfonylation steps compared to simpler aryl sulfonylations.

Q & A

Q. What are the key synthetic routes for 8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-sulfonyl intermediate followed by coupling with the quinoline core. Key steps include:

- Sulfonylation : Reacting 3-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

- Oxidative Coupling : Introducing the quinoline moiety via nucleophilic substitution or Mitsunobu reaction, requiring controlled temperatures (0–25°C) and catalysts like triphenylphosphine .

- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) is used to achieve >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological activities have been reported for similar quinoline derivatives?

Structural analogs exhibit:

- Enzyme Inhibition : Selective inhibition of cyclooxygenase-2 (COX-2) and kinases via halogen-substituent interactions .

- Antimicrobial Potential : Activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .

- Cytotoxicity : IC values <10 µM in cancer cell lines (e.g., MCF-7, A549) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl) influence the compound’s target selectivity and potency?

Substituent effects are critical for structure-activity relationships (SAR):

| Substituent Position | Biological Impact | Mechanism |

|---|---|---|

| 3-Chloro-2-methylphenyl (sulfonyl) | Enhances enzyme binding via hydrophobic interactions . | Stabilizes sulfonamide-enzyme hydrogen bonds . |

| Pyrrolidin-3-yloxy (quinoline) | Modulates solubility and membrane permeability . | Affects pharmacokinetic properties (e.g., logP) . |

| Comparative studies with fluorophenyl or methoxy analogs show reduced COX-2 affinity (ΔIC >5 µM) . |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., CellTiter-Glo® for cytotoxicity) .

- Purity Differences : Use orthogonal purification (e.g., prep-HPLC followed by crystallization) .

- Target Heterogeneity : Validate target expression levels (e.g., Western blotting for COX-2) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Advanced approaches include:

- Molecular Dynamics (MD) : Simulate binding stability with COX-2 (RMSD <2 Å over 100 ns) .

- ADMET Prediction : Tools like SwissADME predict improved oral bioavailability via logS (>−4) and TPSA (<90 Ų) .

- QSAR Modeling : Correlate substituent electronegativity with IC values (R >0.85) .

Q. What advanced techniques characterize the compound’s solid-state properties?

- X-ray Crystallography : Resolves torsional angles (e.g., pyrrolidine-quinoline dihedral angle ~45°) .

- DSC/TGA : Determines thermal stability (decomposition >200°C) .

- Powder XRD : Confirms polymorphic forms (e.g., Form I vs. Form II) .

Methodological Guidance

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yields (>70%) by varying solvent polarity (e.g., DMF vs. THF) and catalyst loading .

- Bioactivity Validation : Combine SPR (surface plasmon resonance) for binding kinetics (/) with cellular assays (e.g., NF-κB luciferase reporter) .

- Toxicity Screening : Prioritize Ames test (mutagenicity) and hERG inhibition assays to mitigate safety risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.